molecular formula C15H13FO4 B6402841 2-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid CAS No. 1261964-92-4

2-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6402841
CAS No.: 1261964-92-4
M. Wt: 276.26 g/mol
InChI Key: WBLAPYHQQVGGAG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of both fluoro and methoxy substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the Suzuki coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding phenolic derivatives.

    Reduction: The fluoro substituent can be reduced under specific conditions to yield the corresponding hydroxy derivative.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their function.

Comparison with Similar Compounds

  • 4-Fluoro-3-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Methoxy-3-fluorophenylboronic acid

Comparison:

  • Uniqueness: 2-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid is unique due to the presence of both fluoro and methoxy groups on the benzoic acid core, which imparts distinct electronic and steric properties.
  • Similarities: Similar compounds share the fluoro and methoxy substituents but differ in their core structures, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-10-4-5-11(12(8-10)15(17)18)9-3-6-13(16)14(7-9)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLAPYHQQVGGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690193
Record name 4'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-92-4
Record name 4'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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